(E)-Squamosamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-Squamosamide is a naturally occurring compound isolated from the plant Annona squamosa. It belongs to the class of compounds known as acetogenins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Squamosamide typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the core structure: This involves the construction of the tetrahydrofuran ring system, which is a key feature of this compound.

Introduction of the side chains: The side chains are introduced through various coupling reactions, such as Suzuki or Stille coupling.

Final deprotection and purification: The final steps involve deprotection of protecting groups and purification of the compound using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is still in the research and development phase. large-scale synthesis would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, greener solvents, and continuous flow reactors.

Análisis De Reacciones Químicas

Key Biochemical Pathways Involving (E)-Squamosamide Derivatives

The pharmacological activity of this compound derivatives, particularly FLZ, is mediated through interactions with cellular signaling pathways.

Anti-Apoptotic Activity via BDNF/TrkB/CREB Signaling

FLZ, a cyclic derivative of this compound, demonstrates neuroprotective effects by:

-

Upregulating BDNF/TrkB : Enhances brain-derived neurotrophic factor (BDNF) and tropomyosin receptor kinase B (TrkB) expression in hippocampal neurons, promoting neuronal survival .

-

Activating CREB : Increases cAMP response element-binding protein (CREB) phosphorylation, which regulates genes critical for apoptosis inhibition .

-

Modulating Bcl-2/Bax : Elevates the anti-apoptotic Bcl-2 protein while suppressing pro-apoptotic Bax, reducing mitochondrial cytochrome c release and caspase-3 activation .

Inhibition of NF-κB-Mediated Inflammation

FLZ suppresses inflammatory responses in retinal pigment epithelial (RPE) cells by:

-

Blocking TNF-α-induced ICAM-1 : Reduces intercellular adhesion molecule-1 (ICAM-1) expression, limiting monocyte adhesion .

-

Disrupting NF-κB signaling : Inhibits IκBα phosphorylation and nuclear translocation of NF-κB p65, preventing transcription of pro-inflammatory genes .

Structural Reactivity and Pharmacophore Analysis

The (E)-configuration of squamosamide contributes to its bioactivity through:

-

Electrophilic acrylamide moiety : Facilitates covalent interactions with cysteine residues in target proteins (e.g., kinases, transcription factors).

-

Methoxy and hydroxyl groups : Enhance solubility and hydrogen-bonding capacity, critical for membrane permeability and receptor binding .

Limitations and Research Gaps

-

Direct chemical reactions (e.g., nucleophilic substitutions, oxidations) of this compound remain underexplored in literature.

-

Most studies focus on FLZ’s pharmacological effects rather than synthetic or metabolic pathways of the parent compound.

Aplicaciones Científicas De Investigación

(E)-Squamosamide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of acetogenins.

Biology: It is studied for its potential as a natural pesticide due to its insecticidal properties.

Medicine: Research is focused on its anti-cancer properties, particularly its ability to induce apoptosis in cancer cells. It is also being investigated for its neuroprotective effects in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of (E)-Squamosamide involves multiple molecular targets and pathways:

Anti-cancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB).

Neuroprotective: It protects neurons from oxidative stress by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.

Comparación Con Compuestos Similares

(E)-Squamosamide can be compared with other acetogenins, such as:

Bullatacin: Known for its potent anti-cancer properties.

Asimicin: Exhibits strong insecticidal activity.

Muricins: A group of acetogenins with diverse biological activities.

Uniqueness: this compound is unique due to its specific structural features and the combination of its biological activities. Its ability to target multiple pathways makes it a promising candidate for therapeutic development.

Actividad Biológica

(E)-Squamosamide, a derivative of the naturally occurring compound squamosamide, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and potential therapeutic applications in metabolic disorders. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound, particularly focusing on its synthetic derivative FLZ.

Overview of this compound

This compound is derived from the plant Annona glabra and has been modified to enhance its biological properties. The compound exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications.

1. Neuroprotective Effects

Numerous studies have demonstrated the neuroprotective properties of this compound, particularly its derivative FLZ.

- Mechanisms of Action :

- FLZ enhances the brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal survival and differentiation. It promotes the phosphorylation of tropomyosin receptor kinase B (TrkB) and cAMP response element-binding protein (CREB), leading to increased BDNF expression in the hippocampus of transgenic mice models .

- The compound also inhibits apoptosis through modulation of the Bcl-2/Bax ratio and reduces active caspase-3 levels, indicating its potential to protect against neurodegenerative diseases like Parkinson's disease (PD) .

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in models of neuroinflammation.

- Mechanism :

3. Metabolic Effects

Recent studies suggest that this compound may have therapeutic potential in metabolic disorders such as diabetes.

- Effects on β-cells :

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

- Diabetes Management : In vitro studies indicate that FLZ can prevent β-cell failure due to chronic hyperglycemia, suggesting its utility in diabetes treatment .

- Neurodegenerative Diseases : Clinical trials are underway to assess the efficacy of FLZ in treating Parkinson's disease, focusing on its neuroprotective mechanisms and ability to improve motor function in animal models .

Propiedades

Número CAS |

142750-35-4 |

|---|---|

Fórmula molecular |

C26H27NO7 |

Peso molecular |

465.5 g/mol |

Nombre IUPAC |

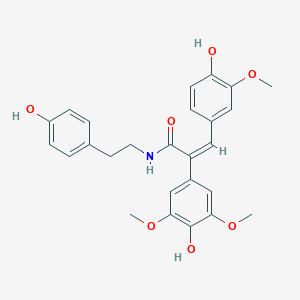

(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C26H27NO7/c1-32-22-13-17(6-9-21(22)29)12-20(18-14-23(33-2)25(30)24(15-18)34-3)26(31)27-11-10-16-4-7-19(28)8-5-16/h4-9,12-15,28-30H,10-11H2,1-3H3,(H,27,31)/b20-12+ |

Clave InChI |

VEUGFVRUMOLGFJ-UDWIEESQSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |

SMILES isomérico |

COC1=CC(=CC(=C1O)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O |

SMILES canónico |

COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |

melting_point |

206-207°C |

Descripción física |

Solid |

Sinónimos |

FLZ compound squamosamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.